molecular formula C12H10BrNO B1375041 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one CAS No. 1260493-98-8

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one

Cat. No.: B1375041
CAS No.: 1260493-98-8
M. Wt: 264.12 g/mol
InChI Key: CJWATEMVALDWMB-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one is a fascinating compound within the carbazole family, known for its unique structural features and diverse applications in various scientific fields. The bromine substituent at the 7-position introduces additional reactivity, making this compound particularly interesting for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Bromination of 2,3-dihydro-1H-carbazol-4(9H)-one: : The starting material, 2,3-dihydro-1H-carbazol-4(9H)-one, undergoes electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position. This reaction is typically carried out in solvents like chloroform or acetic acid under controlled temperature conditions to ensure selective bromination.

  • Cyclization Reactions: : Alternative synthetic routes may involve cyclization reactions of appropriate precursors, where bromination occurs post-cyclization to yield 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one.

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. It involves optimization of reaction conditions, including temperature, solvent choice, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions: : The bromine substituent at the 7-position can participate in various substitution reactions, including nucleophilic aromatic substitution (S_NAr) and palladium-catalyzed cross-coupling reactions.

  • Oxidation and Reduction: : While the core carbazole structure is relatively stable, selective oxidation or reduction reactions can be performed on other functional groups if present in the molecule.

Common Reagents and Conditions:

  • Palladium-catalyzed Reactions: : Palladium catalysts like Pd(PPh3)4 are commonly used in Suzuki-Miyaura and Heck reactions involving this compound.

  • Nucleophilic Reagents: : Amines and other nucleophiles can be used in substitution reactions with this compound.

Major Products Formed: The major products formed depend on the specific reactions and reagents used. Commonly, derivatives with new substituents replacing the bromine atom or further functionalized products are obtained.

Scientific Research Applications

Chemistry:

  • Synthesis of Advanced Materials: : The compound is used as a building block in the synthesis of advanced organic materials, including light-emitting diodes (LEDs) and organic solar cells.

Biology and Medicine:

  • Pharmaceutical Research: : Its unique structure is explored for the development of new pharmaceuticals, particularly as potential inhibitors or modulators of specific biological pathways.

Industry:

  • Dyes and Pigments: : It serves as an intermediate in the synthesis of complex dyes and pigments used in various industrial applications.

Mechanism of Action

Comparison with Other Compounds:

  • 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one vs. Carbazole:

  • Other Brominated Carbazole Derivatives: : Its unique position of the bromine substituent at the 7-position can result in different reactivity patterns compared to other brominated carbazole derivatives like 3-bromo or 9-bromo derivatives.

Comparison with Similar Compounds

  • 2,3-dihydro-1H-carbazol-4(9H)-one

  • 7-Chloro-2,3-dihydro-1H-carbazol-4(9H)-one

  • 7-Iodo-2,3-dihydro-1H-carbazol-4(9H)-one

Biological Activity

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one is a brominated carbazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₁₂H₁₀BrNO
  • Molecular Weight : 264.12 g/mol
  • Melting Point : 224 - 226°C
  • Boiling Point : Approximately 386.3°C

The compound features a bromine atom at the 7th position on the carbazole structure, which influences its chemical reactivity and biological activity. This unique configuration allows for various chemical transformations, including nucleophilic aromatic substitutions and oxidation reactions.

Antitumor Properties

Research indicates that carbazole derivatives, including this compound, exhibit significant antitumor activities. The compound has been identified as a precursor for anticancer drugs such as carvedilol and licofelone, suggesting its relevance in cancer treatment strategies.

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It interacts with various biological receptors, particularly serotonin receptors (5-HT2C and 5-HT2B), which could lead to applications in treating mood disorders and other central nervous system conditions .

The exact mechanism of action for this compound remains largely unexplored; however, its interactions with serotonin receptors suggest a modulation of neurotransmitter systems that may influence mood and anxiety levels. Additionally, its role as a substrate for cytochrome P450 enzymes indicates involvement in drug metabolism processes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities of various compounds related to this compound:

Compound NameCAS NumberSimilarity Index
6-Bromo-2,3-dihydroquinolin-4(1H)-one76228-06-30.78
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole21865-50-90.77
8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole497261-38-80.71

These compounds share structural features that may contribute to similar biological activities; however, the presence of the bromine atom at the seventh position in this compound is critical for its unique reactivity and potential therapeutic effects.

Future Research Directions

Given the promising biological activities associated with carbazole derivatives, further research is warranted to elucidate the specific mechanisms through which this compound exerts its effects. Potential areas for investigation include:

  • Detailed Pharmacological Studies : Conducting in vitro and in vivo studies to assess the full spectrum of biological activities.
  • Mechanistic Studies : Exploring the interaction pathways with serotonin receptors and other molecular targets.
  • Synthesis of Derivatives : Investigating modifications of the compound to enhance its biological activity or reduce toxicity.

Properties

IUPAC Name

7-bromo-1,2,3,9-tetrahydrocarbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-7-4-5-8-10(6-7)14-9-2-1-3-11(15)12(8)9/h4-6,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWATEMVALDWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution 7-bromo-2,3,4,9-tetrahydro-1H-carbazole (2.87 g, 11.5 mmol) in THF (103 mL) and H2O (11.5 mL) was cooled to 0° C. and treated with a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (5.23 g, 23.1 mmol) in THF (46 mL) at such a rate that the reaction mixture did not exceed 4° C. The resulting solution was allowed to stir for an additional 45 min at 0° C. The solution was concentrated to dryness under reduced pressure. The resulting solids were suspended in EtOAc (100 mL) and saturated NaHCO3 solution (300 mL). The solids were collected by filtration and washed with additional saturated NaHCO3 solution (400 mL) followed by H2O (150 mL). The solid was dried to provide the title compound (2.46 g, 81%) as a light pink solid: 1H NMR (500 MHz, DMSO-d6) δ 11.97 (s, 1H), 7.86 (d, J=8.5 Hz, 1H), 7.58 (d, J=1.5 Hz, 1H), 7.27 (dd, J=8.5, 2.0 Hz, 1H), 2.95 (t, J=6.0 Hz, 2H), 2.42 (t, J=6.0 Hz, 2H), 2.14-2.09 (m, 2H); ESI MS m/z 263 [M+H]+.
Quantity
2.87 g
Type
reactant
Reaction Step One
Name
Quantity
103 mL
Type
solvent
Reaction Step One
Name
Quantity
11.5 mL
Type
solvent
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step Two
Name
Quantity
46 mL
Type
solvent
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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